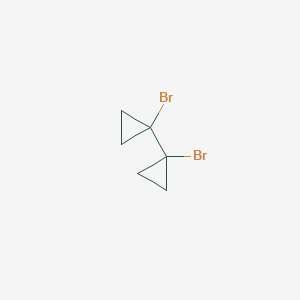

1,1'-Bicyclopropyl, 1,1'-dibromo-

Description

Structure

3D Structure

Properties

CAS No. |

61975-78-8 |

|---|---|

Molecular Formula |

C6H8Br2 |

Molecular Weight |

239.94 g/mol |

IUPAC Name |

1-bromo-1-(1-bromocyclopropyl)cyclopropane |

InChI |

InChI=1S/C6H8Br2/c7-5(1-2-5)6(8)3-4-6/h1-4H2 |

InChI Key |

KGQSDOBQCXXORQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2(CC2)Br)Br |

Origin of Product |

United States |

Elucidation of Advanced Reaction Mechanisms Involving 1,1 Bicyclopropyl, 1,1 Dibromo

Rearrangement Pathways and Stereochemical Control

The transformation of 1,1'-dibromo-1,1'-bicyclopropyl is often governed by the formation and subsequent reaction of high-energy intermediates, leading to complex molecular rearrangements. The stereochemical outcome of these reactions is intricately linked to the mechanism of intermediate formation and the conformational constraints of the bicyclopropyl (B13801878) system.

While specific studies on the thermal and photochemical isomerization of 1,1'-dibromo-1,1'-bicyclopropyl are not extensively documented, the behavior of related polycyclic and halogenated compounds provides a framework for its expected reactivity. Thermal activation of similar strained ring systems can induce homolytic cleavage of a carbon-bromine bond, initiating radical-mediated pathways. Alternatively, concerted electrocyclic ring-opening reactions, characteristic of cyclobutene-to-butadiene transformations, could be envisaged, although less common for cyclopropanes themselves without specific activating groups. rsc.org

Photochemical isomerization, induced by UV irradiation, would likely proceed via different mechanisms. The energy input from photons can populate excited states that may lead to the formation of carbene intermediates or facilitate rearrangements not accessible under thermal conditions. researchgate.net For instance, photolysis can generate carbenes that undergo subsequent intramolecular reactions. researchgate.net The stereochemical control in such isomerizations would be dictated by the symmetry of the involved electronic orbitals and the principle of orbital symmetry conservation.

A key reaction pathway for gem-dihalocyclopropanes involves their conversion into bicyclobutane derivatives. stackexchange.com In the case of 1,1'-dibromo-1,1'-bicyclopropyl, treatment with an organolithium reagent like methyllithium (B1224462) (CH₃Li) is expected to initiate a lithium-halogen exchange. This step forms a highly unstable α-bromocarbanion, which rapidly eliminates a bromide ion to generate a cyclopropylidene, a type of carbene.

This highly reactive carbene intermediate can then undergo an intramolecular C-H insertion reaction. The carbene carbon can insert into a C-H bond of the adjacent cyclopropyl (B3062369) ring, leading to the formation of a new carbon-carbon bond and resulting in a bicyclo[1.1.0]butane skeleton. Specifically, this would yield a derivative of bicyclopropylidene, which rearranges to form a spiro-fused bicyclobutane-cyclopropane system. This type of skeletal rearrangement represents a powerful method for constructing highly strained and complex polycyclic frameworks from readily available gem-dihalocyclopropanes. stackexchange.com

Table 1: Proposed Skeletal Rearrangement of 1,1'-Dibromo-1,1'-bicyclopropyl

| Reactant | Reagent | Key Intermediate | Product | Reaction Type |

| 1,1'-Dibromo-1,1'-bicyclopropyl | CH₃Li | Cyclopropylidene | Spiro[bicyclo[1.1.0]butane-2,1'-cyclopropane] | Lithium-Halogen Exchange, Carbene Formation, C-H Insertion |

Carbene and radical intermediates are central to the transformations of 1,1'-dibromo-1,1'-bicyclopropyl.

Carbene Intermediates: As mentioned, carbenes are readily formed from 1,1'-dibromo-1,1'-bicyclopropyl via α-elimination following treatment with a strong base or organolithium reagent. stackexchange.comstackexchange.com The reaction proceeds through a lithium-halogen exchange, creating a lithiated intermediate that expels lithium bromide to yield a carbene. stackexchange.com These neutral, divalent carbon species are highly electrophilic and reactive. libretexts.orglumenlearning.com Their subsequent reactions are diverse and include:

Intramolecular Insertion: As seen in the formation of bicyclobutanes, the carbene can insert into C-H bonds within the same molecule. stackexchange.com

Rearrangement to Allenes: If a suitable pathway exists for ring opening, the cyclopropylidene carbene can rearrange to form allene (B1206475) structures. This is a common fate for carbenes generated from gem-dihalocyclopropanes. stackexchange.com

Cycloaddition: Carbenes can react with alkenes in a concerted fashion to form new cyclopropane (B1198618) rings, a process known as cyclopropanation. libretexts.orglumenlearning.com

Radical Intermediates: Radical pathways can be initiated by thermolysis or photolysis, leading to the homolytic cleavage of a C-Br bond to form a cyclopropyl radical. These radical intermediates can also be generated through certain metal-catalyzed reactions. Once formed, these radicals can participate in a variety of transformations, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule.

Rearrangement: Cyclopropylcarbinyl radicals are known to undergo rapid ring-opening to form homoallyl radicals.

Intramolecular Cyclization: In appropriately structured molecules, radical intermediates can lead to intramolecular cycloaddition reactions.

Cyclopropane Ring-Opening Reaction Mechanisms

The high ring strain of the cyclopropane rings in 1,1'-dibromo-1,1'-bicyclopropyl makes it susceptible to ring-opening reactions under various conditions. These reactions relieve the strain energy and are often promoted by electrophiles (Lewis acids) or nucleophiles.

Lewis acids can catalyze the ring opening of cyclopropanes, particularly when the ring is activated by electron-donating or withdrawing groups. lnu.edu.cn While the bromine atoms are electron-withdrawing, the cyclopropyl groups themselves can act as electron donors. A Lewis acid can coordinate to one of the bromine atoms, enhancing its leaving group ability and polarizing the C-Br bond. This polarization facilitates the cleavage of a distal C-C bond of the cyclopropane ring, leading to a 1,3-dipolar or carbocationic intermediate. lnu.edu.cn This intermediate can then be trapped by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation. In the context of epoxide ring opening, which serves as a useful analogy, strong Lewis acids have been shown to be effective catalysts. ucdavis.eduyoutube.com

Table 2: General Mechanism for Lewis Acid-Catalyzed Ring Opening

| Step | Description | Intermediate/Product |

| 1 | Coordination of Lewis Acid (LA) to a bromine atom. | Activated Complex [R-Br-LA] |

| 2 | Heterolytic cleavage of the C-Br bond and concomitant or subsequent ring opening. | Carbocationic/1,3-dipolar intermediate |

| 3 | Nucleophilic attack on the intermediate. | Ring-opened product |

The reaction of 1,1'-dibromo-1,1'-bicyclopropyl with strong nucleophiles, such as organolithium reagents, is a prime example of nucleophile-induced transformation that can lead to ring opening. stackexchange.com The initial step is typically a lithium-halogen exchange rather than a direct Sₙ2 attack on carbon, due to the steric hindrance and the high energy of the transition state for backside attack on an sp³-hybridized carbon of the cyclopropane ring. stackexchange.comstackexchange.com

However, if the nucleophile is less basic and the conditions are altered, direct nucleophilic attack on a carbon atom of the cyclopropane ring can occur, especially if facilitated by the electron-withdrawing nature of the gem-dibromo group. This would proceed via an Sₙ2-like mechanism, where the nucleophile attacks one of the carbons adjacent to the CBr₂ group, leading to the cleavage of a C-C bond and displacement of a bromide ion in a concerted or stepwise fashion. Ring opening of activated cyclopropanes can also be triggered by tertiary amines, leading to the formation of zwitterionic intermediates. lnu.edu.cn This pathway provides an alternative to acid-catalyzed methods for achieving ring cleavage and subsequent functionalization. lnu.edu.cn

Transition Metal-Catalyzed Ring Opening Processes

The high ring strain inherent in the bicyclopropyl system makes it susceptible to ring-opening reactions, a process that can be effectively mediated by transition metals. While specific studies on 1,1'-dibromo-1,1'-bicyclopropyl are not extensively documented, the behavior of related strained bicyclic systems provides valuable insights into potential mechanistic pathways.

Transition metal catalysts, particularly those from the late transition series such as palladium and nickel, are known to catalyze the ring-opening of strained carbocycles. acs.orgnih.gov These reactions are often initiated by the oxidative addition of a C-C bond of the strained ring to a low-valent metal center. For bicyclo[1.1.0]butanes (BCBs), which share structural similarities with the bicyclopropyl system, ring-opening has been shown to be a powerful strategy for the synthesis of functionalized cyclobutanes. nih.gov

In the context of 1,1'-dibromo-1,1'-bicyclopropyl, a plausible mechanism for transition metal-catalyzed ring-opening would involve the initial coordination of the metal to the bicyclopropyl moiety. Subsequent oxidative cleavage of one of the cyclopropane rings would lead to a metallacyclobutane intermediate. The fate of this intermediate would then be dictated by the reaction conditions and the nature of the transition metal and its ligands, potentially leading to a variety of ring-opened products. The presence of the dibromo groups could also influence the regioselectivity of the ring-opening and offer handles for further functionalization.

Halogen-Metal Exchange and Elimination Reaction Mechanisms

The carbon-bromine bonds in 1,1'-dibromo-1,1'-bicyclopropyl are key sites for chemical transformations, particularly through halogen-metal exchange and subsequent elimination reactions. These processes provide pathways to highly reactive intermediates and are fundamental in the synthetic utility of this compound.

Mechanistic Aspects of Halogen-Lithium Interconversion

Halogen-lithium exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of organic halides into valuable organolithium reagents. harvard.edu The reaction of 1,1'-dibromo-1,1'-bicyclopropyl with an organolithium reagent, such as n-butyllithium, is expected to proceed via a halogen-lithium exchange mechanism.

Theoretical studies on the lithium-bromine exchange reaction of 1,1-dibromoalkenes with methyllithium suggest that the reaction proceeds through a transition state where the lithium reagent interacts with the bromine atom. nih.gov Two primary mechanisms are often considered for lithium-halogen exchange: a single-electron transfer (SET) pathway and a nucleophilic attack mechanism involving an "ate-complex". pku.edu.cnprinceton.edu

Single-Electron Transfer (SET) Mechanism: This pathway involves the transfer of an electron from the organolithium reagent to the organic halide, forming a radical anion which then fragments. Evidence for radical intermediates has been observed in some lithium-halogen exchange reactions. pku.edu.cn

Nucleophilic ("ate-complex") Mechanism: This mechanism proposes the formation of a transient "ate-complex" where the organolithium reagent coordinates to the halogen atom. This is followed by the expulsion of the original alkyl group of the organolithium reagent and the formation of the new organolithium species. harvard.eduprinceton.edu

The kinetics of the exchange are influenced by factors such as the stability of the resulting carbanion. harvard.edu For 1,1'-dibromo-1,1'-bicyclopropyl, the exchange would lead to a lithiated bicyclopropyl species, which is a highly reactive intermediate. The stereochemistry of the cyclopropyl ring is generally retained during the exchange process.

| Factor | Influence on Halogen-Lithium Exchange | Reference |

| Organolithium Reagent | The reactivity of the organolithium reagent (e.g., n-BuLi, t-BuLi) affects the rate of exchange. | harvard.edu |

| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent. | pku.edu.cn |

| Temperature | Lower temperatures are often employed to control the reactivity and prevent side reactions. | harvard.edu |

Pathways of Dehydrohalogenation

Following halogen-metal exchange or under basic conditions, 1,1'-dibromo-1,1'-bicyclopropyl can undergo dehydrohalogenation, an elimination reaction that leads to the formation of unsaturated products. The specific pathway of dehydrohalogenation, whether it follows an E2 (bimolecular elimination) or an E1cb (unimolecular elimination via conjugate base) mechanism, depends on the reaction conditions and the nature of the base. stackexchange.com

The reaction of gem-dihalocyclopropanes with a strong base can lead to the formation of allenes through a process known as the Doering-LaFlamme allene synthesis. stackexchange.com In the case of 1,1'-dibromo-1,1'-bicyclopropyl, dehydrobromination could potentially lead to the formation of a bicyclopropylidene intermediate, which could then rearrange.

The choice of base and solvent system is critical in directing the outcome of the dehydrohalogenation reaction. Strong, non-nucleophilic bases are often employed to favor elimination over substitution.

Alpha-Dehalopalladation and Vinylic Carbene Formation

Palladium-catalyzed reactions of gem-dihaloalkenes can proceed through a process known as alpha-dehalopalladation. This involves the oxidative addition of a carbon-halogen bond to a low-valent palladium species, followed by the elimination of a second halogen atom from the same carbon, leading to the formation of a palladium-carbene intermediate. While 1,1'-dibromo-1,1'-bicyclopropyl is not a vinylic system, analogous alpha-elimination processes are conceivable.

However, a more relevant pathway for gem-dibromoalkenes involves oxidative addition of one C-Br bond to Pd(0), followed by a second elimination of the remaining bromine to form a vinylic carbene intermediate. acs.org Studies on 1,1-dibromo-1-alkenes have shown that their reaction with a stoichiometric amount of Pd(PPh3)4 can lead to the formation of alkynes, indicating the intermediacy of vinylic carbenes which then undergo rearrangement. acs.org

For 1,1'-dibromo-1,1'-bicyclopropyl, a similar palladium-catalyzed alpha,alpha-dehalogenation could potentially generate a highly reactive bicyclopropylidene carbene. This carbene could then undergo various transformations, such as C-H insertion or rearrangement, to yield a variety of products. The specific outcome would be highly dependent on the reaction conditions and the substrate's unique structural features.

| Reaction Type | Key Intermediate | Potential Products | Reference |

| Halogen-Lithium Exchange | Lithiated bicyclopropyl | Further functionalized bicyclopropanes | harvard.edunih.gov |

| Dehydrohalogenation | Bicyclopropylidene | Allenic or rearranged products | stackexchange.com |

| Alpha-Dehalopalladation | Palladium-carbene complex | Rearranged or coupled products | acs.org |

Advanced Theoretical and Computational Investigations of 1,1 Bicyclopropyl, 1,1 Dibromo

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy, which are crucial for understanding chemical behavior. For 1,1'-dibromo-1,1'-bicyclopropyl, these calculations can elucidate the influence of the strained cyclopropyl (B3062369) rings and the electronegative bromine atoms on its stability and reaction potential.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex molecules. youtube.comchemrxiv.org DFT methods are used to map out potential energy surfaces for chemical reactions, helping to identify the most likely pathways. chemrxiv.org For 1,1'-dibromo-1,1'-bicyclopropyl, DFT could be applied to investigate mechanisms such as reductive debromination or thermal ring-opening reactions, which are characteristic of halogenated cyclopropanes. researchgate.net

Researchers can model the reaction coordinates for these transformations to calculate the activation energies, which determine the feasibility and rate of a reaction. researchgate.net For instance, a DFT study could compare a stepwise pathway, involving the formation of an intermediate, with a concerted pathway where bond breaking and formation occur simultaneously. The results of such calculations are critical for predicting reaction outcomes and designing synthetic strategies. nih.gov

Table 1: Illustrative DFT-Calculated Energy Barriers for Postulated Reaction Pathways of 1,1'-dibromo-1,1'-bicyclopropyl This table presents hypothetical data for illustrative purposes based on typical DFT study outcomes.

| Postulated Reaction Pathway | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Reductive Debromination (Step 1) | B3LYP/6-311+G(d,p) | 18.5 | Stepwise |

| Concerted Dialkenyl Formation | M06/cc-pVTZ | 35.2 | Concerted |

| Halogen Migration | B3LYP/6-311+G(d,p) | 25.8 | Isomerization |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com A key application of MO theory in predicting reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

For 1,1'-dibromo-1,1'-bicyclopropyl, the energy and spatial distribution of the HOMO and LUMO are critical. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO indicates its capacity to act as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. Calculations would likely show that the LUMO has significant density on the carbon-bromine antibonding orbitals, indicating that these sites are susceptible to nucleophilic attack.

Table 2: Representative Frontier Orbital Analysis for 1,1'-dibromo-1,1'-bicyclopropyl This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Calculated Energy (eV) at B3LYP/6-31G(d,p) | Primary Atomic Orbital Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO | -9.85 | C-C σ bonds of cyclopropyl rings | Site of electron donation (nucleophilic character) |

| LUMO | -1.20 | C-Br σ* antibonding orbitals | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 8.65 | - | High kinetic stability, but targeted reactivity at C-Br bond |

1,1'-dibromo-1,1'-bicyclopropyl can exist in different spatial arrangements, or conformations, due to rotation around the central carbon-carbon single bond. The two primary conformations would be the anti (or trans) and gauche forms. Computational studies are essential for determining the relative energies of these conformers and the energy barriers to rotation between them. nih.gov

By performing a relaxed scan of the dihedral angle between the two cyclopropyl rings, a potential energy profile can be generated. This profile reveals the most stable conformation (the global minimum) and the energy required to transition between conformers. Such studies have shown that for many bicyclopropyl (B13801878) systems, the gauche conformer is often surprisingly stable due to a balance of steric hindrance and electronic effects. Understanding these energetics is vital as the reactivity of a specific conformer can differ.

Table 3: Hypothetical Conformational Energy Analysis of 1,1'-dibromo-1,1'-bicyclopropyl This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (Br-C-C-Br) | Relative Energy (kcal/mol) | Rotational Barrier to Interconversion (kcal/mol) |

|---|---|---|---|

| Anti | 180° | 0.00 (Global Minimum) | 5.2 |

| Gauche | ~65° | 0.85 | 4.3 |

| Syn (Eclipsed) | 0° | 5.20 (Transition State) | - |

Analysis of Noncovalent Interactions in Brominated Cyclopropane (B1198618) Systems

Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for analyzing noncovalent interactions. mdpi.commdpi.com DFT calculations can be employed to optimize the geometry of molecular clusters and determine interaction energies, while QTAIM analysis provides a detailed description of the electron density distribution, allowing for the characterization of bond paths and the nature of the interactions. mdpi.com

Detailed Research Findings

Research on various brominated and halogenated organic molecules has established the importance of different types of noncovalent interactions. These include:

Halogen Bonding (Br···Br and Br···X): In molecules containing bromine, the bromine atom can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as the σ-hole, on the outermost portion of the bromine atom along the axis of the C-Br bond. This positive region can interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as a lone pair of another halogen or a π-system. nih.govrsc.org Studies on other halogenated compounds have shown that the energy of these interactions can range from approximately 0.6 to 5.7 kcal/mol. mdpi.com

Theoretical studies on analogous systems, such as halogenated bicyclo[1.1.1]pentane derivatives, have utilized Hirshfeld surface analysis and 2D fingerprint plots to quantify the various non-covalent interactions present in the crystal structure. nih.govnih.gov These analyses reveal the relative contributions of different types of contacts. For instance, in related iodo-derivatives, I···I and I···N interactions were found to be prominent. nih.govnih.gov

For 1,1'-dibromo-1,1'-bicyclopropyl, computational modeling would likely predict the formation of Type I Br···Br halogen bonds, where the bromine atoms are positioned in a way that the σ-hole of one bromine atom interacts with the equatorial region of negative electrostatic potential of the other. The strength and geometry of these interactions would be highly dependent on the rotational conformation of the two cyclopropyl rings relative to each other.

Interactive Data Tables

The following tables present hypothetical yet plausible data for the noncovalent interactions in a modeled dimer of 1,1'-dibromo-1,1'-bicyclopropyl, based on findings from similar brominated compounds. nih.govmdpi.com This data is intended to be representative of what would be expected from a detailed computational analysis.

Table 1: Calculated Interaction Energies for a Dimer of 1,1'-dibromo-1,1'-bicyclopropyl

| Interaction Type | Interaction Energy (kcal/mol) |

| Br···Br Halogen Bond | -3.5 |

| C-H···Br Hydrogen Bond | -0.8 |

| van der Waals | -1.2 |

Note: Negative values indicate an attractive interaction. Data is hypothetical and based on computational models of similar systems.

Table 2: QTAIM Parameters for the Br···Br Interaction in a Modeled Dimer of 1,1'-dibromo-1,1'-bicyclopropyl

| Parameter | Value | Interpretation |

| Electron Density (ρ) | 0.015 a.u. | Indicates a weak, noncovalent interaction. |

| Laplacian of Electron Density (∇²ρ) | +0.025 a.u. | A positive value is characteristic of closed-shell interactions (noncovalent). |

| -G(r)/V(r) ratio | > 1 | Confirms the noncovalent nature of the interaction. mdpi.com |

Note: These values are representative and would be obtained from QTAIM analysis of the calculated electron density. a.u. stands for atomic units.

The analysis of the ratio of the Lagrangian kinetic energy density, G(r), to the potential energy density, V(r), at the bond critical point (BCP) is a key indicator of the nature of an interaction. A ratio of –G(r)/V(r) > 1 is indicative of a purely noncovalent interaction, which is expected for the Br···Br contacts in this system. mdpi.com

Sophisticated Spectroscopic Characterization of 1,1 Bicyclopropyl, 1,1 Dibromo Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate three-dimensional structures of organic molecules. For a molecule like 1,1'-dibromo-1,1'-bicyclopropyl, which can exist as different stereoisomers (diastereomers and enantiomers), NMR is indispensable for confirming its constitution and determining its stereochemistry.

Advanced Multi-dimensional NMR Techniques (e.g., ¹H, ¹³C)

The ¹³C NMR spectrum is also highly informative. In the parent 1,1'-bicyclopropyl, two signals are expected: one for the methine carbons and one for the methylene (B1212753) carbons. For 1,1'-dibromo-1,1'-bicyclopropyl, the carbon atoms bonded to the bromine atoms (C1 and C1') would be significantly shifted downfield. The chemical shifts of the methylene carbons would also be affected, albeit to a lesser extent.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms. researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, helping to piece together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which is vital for conformational and stereochemical assignments.

Table 1: Expected ¹³C NMR Chemical Shifts for 1,1'-dibromo-1,1'-bicyclopropyl (Hypothetical) This table is a hypothetical representation based on known substituent effects on cyclopropane (B1198618) rings.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1, C1' | 40 - 60 | Strong deshielding by the electronegative bromine atom. |

| C2, C2', C3, C3' | 10 - 25 | Moderate influence from the bromine atom, shifted slightly from typical cyclopropyl (B3062369) methylene carbons. |

Analysis of Coupling Constants for Diastereomeric Discrimination

The analysis of proton-proton coupling constants (J-values) is a powerful tool for distinguishing between diastereomers. mdpi.com In cyclopropane systems, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. Typically, ³J_cis_ is larger than ³J_trans_. dtic.mil

For 1,1'-dibromo-1,1'-bicyclopropyl, which can exist as (R,R), (S,S), and meso diastereomers, the coupling patterns of the cyclopropyl protons would be distinct for each isomer. By carefully analyzing the multiplicity and measuring the coupling constants from a high-resolution ¹H NMR spectrum, it would be possible to differentiate between these stereoisomers. For instance, the specific spatial arrangement of the protons in the meso form would lead to a different set of coupling constants compared to the enantiomeric pair. rsc.org

Table 2: Typical Proton-Proton Coupling Constants in Cyclopropane Rings Data adapted from general principles of NMR spectroscopy. iastate.edulibretexts.orgyoutube.com

| Coupling Type | Number of Bonds | Typical Range (Hz) |

|---|---|---|

| Geminal (²J) | 2 | -10 to -15 |

| Vicinal (³J_cis_) | 3 | 6 - 15 |

| Vicinal (³J_trans_) | 3 | 3 - 10 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing molecular conformation. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy Investigations

The IR spectrum of 1,1'-dibromo-1,1'-bicyclopropyl is expected to be characterized by several key absorption bands. The C-H stretching vibrations of the cyclopropyl rings typically appear at high wavenumbers, often above 3000 cm⁻¹. The C-C bond vibrations within the strained three-membered rings and the C-Br stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch is typically observed in the range of 500-700 cm⁻¹.

While a specific spectrum for 1,1'-dibromo-1,1'-bicyclopropyl is not published, data for the parent compound, 1,1'-bicyclopropyl, shows characteristic cyclopropyl absorptions. nih.gov The introduction of the heavy bromine atoms would lead to new vibrational modes and shifts in existing ones.

Table 3: Expected Key IR Absorption Bands for 1,1'-dibromo-1,1'-bicyclopropyl This table is a hypothetical representation based on known group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclopropyl C-H | Stretching | 3100 - 3000 |

| Cyclopropyl Ring | Ring "breathing" | ~1250 |

| C-Br | Stretching | 700 - 500 |

Raman Spectroscopy Studies

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. americanpharmaceuticalreview.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For 1,1'-dibromo-1,1'-bicyclopropyl, the C-C stretching of the central bond connecting the two cyclopropyl rings and the symmetric C-Br stretching modes would be expected to give rise to strong Raman signals. Conformational analysis can also be performed by studying the changes in Raman spectra at different temperatures. nih.govresearchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously establish the bond lengths, bond angles, and conformation of 1,1'-dibromo-1,1'-bicyclopropyl. A successful crystal structure determination would also confirm the relative stereochemistry of a single crystal, for instance, whether it belongs to the meso or one of the enantiomeric diastereomers. nih.gov

Although a crystal structure for 1,1'-dibromo-1,1'-bicyclopropyl has not been reported, studies on other halogenated cyclopropane derivatives provide insight into the expected structural features. For example, the C-Br bond length and the geometry of the cyclopropyl rings could be accurately determined. Such data is invaluable for understanding the steric and electronic properties of the molecule and for calibrating computational models.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

The electron ionization (EI) mass spectrum of 1,1'-bicyclopropyl is characterized by a molecular ion peak (M+) at an m/z of 82.1436. nist.gov The fragmentation of alkanes and cycloalkanes is often complex, but for bicyclopropyl (B13801878), significant fragments corresponding to the loss of alkyl groups and cleavage of the cyclopropyl rings are expected. libretexts.org

For 1,1'-dibromo-1,1'-bicyclopropyl, the presence of two bromine atoms dramatically influences the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion. The molecular ion will appear as a cluster of peaks: the M+ peak (containing two 79Br atoms), the [M+2]+ peak (containing one 79Br and one 81Br atom), and the [M+4]+ peak (containing two 81Br atoms). The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.

The fragmentation of 1,1'-dibromo-1,1'-bicyclopropyl under electron ionization is predicted to follow several key pathways. A primary fragmentation step would be the cleavage of a carbon-bromine bond, which is weaker than the C-C bonds of the cyclopropyl rings. This would result in the loss of a bromine radical (•Br), leading to a prominent [M-Br]+ fragment. Another likely fragmentation is the cleavage of the bond connecting the two cyclopropyl rings, which would generate a bromocyclopropyl cation.

Below is a table outlining the predicted prominent ions in the high-resolution mass spectrum of 1,1'-dibromo-1,1'-bicyclopropyl.

| Predicted Ion | Formula | Predicted m/z | Significance |

| [M]+ | [C6H8Br2]+ | 237.90 | Molecular ion (79Br, 79Br) |

| [M+2]+ | [C6H8Br2]+ | 239.90 | Molecular ion (79Br, 81Br) |

| [M+4]+ | [C6H8Br2]+ | 241.90 | Molecular ion (81Br, 81Br) |

| [M-Br]+ | [C6H8Br]+ | 158.98 | Loss of a bromine radical |

| [C3H4Br]+ | [C3H4Br]+ | 118.95 | Bromocyclopropyl cation |

This table is based on theoretical calculations and known fragmentation patterns of similar compounds.

Photoelectron Spectroscopy for Ionization Energies and Electronic State Probing

Photoelectron Spectroscopy (PES) provides profound insights into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. chemguide.co.uk While a specific photoelectron spectrum for 1,1'-dibromo-1,1'-bicyclopropyl is not documented, the analysis of the parent 1,1'-bicyclopropyl and related halogenated alkanes allows for a robust prediction of its key spectral features.

The photoelectron spectrum of 1,1'-bicyclopropyl reveals information about its sigma (σ) orbital manifold. The ionization energies of these orbitals are characteristic of the strained cyclopropyl rings and the C-C bond linking them.

The introduction of two bromine atoms at the 1 and 1' positions is expected to significantly modify the photoelectron spectrum in two main ways. First, the bromine atoms introduce non-bonding lone pair orbitals (nBr), which are higher in energy than the sigma bonding orbitals. This will result in new, distinct bands at lower ionization energies in the spectrum. These bands, corresponding to the 4p lone pairs of the bromine atoms, are often split due to spin-orbit coupling. scispace.com

Second, the strong electron-withdrawing inductive effect of the bromine atoms will stabilize the sigma orbitals of the bicyclopropyl framework. This stabilization leads to an increase in their ionization energies, causing a shift of the corresponding bands to higher energy values compared to the unsubstituted 1,1'-bicyclopropyl.

The table below presents the known ionization energies for 1,1'-bicyclopropyl and the predicted ionization energy regions for the distinct electronic states of 1,1'-dibromo-1,1'-bicyclopropyl.

| Compound | Orbital Type | Ionization Energy (eV) | Reference |

| 1,1'-Bicyclopropyl | σ orbitals | > 9.0 | nist.gov |

| 1,1'-Dibromo-1,1'-bicyclopropyl (Predicted) | Bromine Lone Pairs (nBr) | 10.0 - 11.5 | scispace.comnist.gov |

| 1,1'-Dibromo-1,1'-bicyclopropyl (Predicted) | σ orbitals | > 9.5 | - |

The predicted values for 1,1'-dibromo-1,1'-bicyclopropyl are based on data from analogous brominated alkanes.

Strategic Synthetic Applications and Transformations of 1,1 Bicyclopropyl, 1,1 Dibromo in Organic Synthesis

Building Blocks for Higher Order Cyclopropane-Containing Molecules

The unique structural and electronic properties of 1,1'-dibromo-1,1'-bicyclopropyl make it an ideal precursor for the synthesis of more complex molecules featuring multiple cyclopropane (B1198618) rings. These higher-order systems, often referred to as triangulanes, are of significant theoretical and practical interest due to their unique geometries and potential applications in materials science and medicinal chemistry.

Synthesis of Oligo- and Polycyclopropyl Systems (e.g., Triangulanes, Quatercyclopropanes)

The construction of oligo- and polycyclopropyl systems, such as triangulanes, often relies on the generation of highly reactive cyclopropylidene or bicyclopropylidene intermediates. 1,1'-Dibromo-1,1'-bicyclopropyl serves as a key precursor to bicyclopropylidene, which can then undergo further reactions to build up these complex structures. While direct, high-yielding syntheses of triangulanes from 1,1'-dibromo-1,1'-bicyclopropyl are not extensively documented, the principles of its reactivity suggest its potential in such transformations. For instance, treatment with strong bases can lead to the formation of bicyclopropylidene, which can then participate in cyclization reactions.

The synthesis of rsc.orgtriangulene, a triangular-shaped polycyclic aromatic hydrocarbon, has been a long-standing challenge in organic chemistry. While the first successful synthesis did not directly employ 1,1'-dibromo-1,1'-bicyclopropyl, the strategies involved in constructing strained ring systems are relevant to the potential applications of this dibromo compound. rsc.orgwikipedia.orgresearchgate.net The development of methods for the reductive coupling of gem-dihalocyclopropanes could pave the way for the synthesis of bicyclopropylidene dimers and higher oligomers from 1,1'-dibromo-1,1'-bicyclopropyl.

Construction of Complex Ring Systems

Beyond the synthesis of linear or branched polycyclopropyl chains, 1,1'-dibromo-1,1'-bicyclopropyl is a valuable precursor for the construction of more intricate and fused ring systems. The generation of bicyclopropylidene from this starting material allows for its participation in cascade reactions, leading to the formation of spirocyclic and other complex polycyclic frameworks.

For example, palladium-catalyzed intra- and intermolecular cascade cross-coupling/cyclization reactions involving bicyclopropylidene have been explored. In these reactions, the bicyclopropylidene, generated in situ, can react with suitably functionalized partners to afford complex polycyclic products.

| Reactants | Catalyst System | Conditions | Product | Yield (%) |

| 2-Bromo-1,6-enynes and bicyclopropylidene | Pd(OAc)₂, PPh₃, K₂CO₃ | MeCN, 80 °C | Cross-conjugated tetraenes | 42-73 |

Cross-Coupling Reactions of Brominated Bicyclopropyl (B13801878) Derivatives

The carbon-bromine bonds in 1,1'-dibromo-1,1'-bicyclopropyl are amenable to a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis, allowing for the modular construction of complex molecules from simpler precursors.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are among the most widely used methods for bond formation. While specific examples detailing the cross-coupling of 1,1'-dibromo-1,1'-bicyclopropyl are not extensively reported, the reactivity of similar gem-dibromocyclopropanes provides a strong indication of its potential. These reactions typically involve the oxidative addition of the carbon-bromine bond to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product.

The choice of ligand, base, and solvent is crucial for achieving high efficiency and selectivity in these transformations. For instance, the palladium-catalyzed cross-coupling of cyclopropylboronic acids with acyl chlorides has been achieved using a combination of Ag₂O and K₂CO₃ as the base, affording cyclopropyl (B3062369) ketones in a stereocontrolled manner. nih.gov Similarly, palladium-catalyzed coupling reactions of boronic acids in water have been shown to be highly efficient. nih.govscilit.com

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Product |

| Aryl Halides & Aryl/Vinylboronic Acids | Pd(OAc)₂ | K₃PO₄ | Water | Biaryls/Styrenes |

| Cyclopropylboronic Acids & Acyl Chlorides | Pd Catalyst | Ag₂O/K₂CO₃ | - | Cyclopropyl Ketones |

| 1,1-Dibromo-1-alkenes & Terminal Alkynes | Pd Catalyst/TFP | - | - | 1,3-Diynes |

TFP = tris(2-furyl)phosphine

Development of New Coupling Methodologies

The development of new coupling methodologies is an active area of research, driven by the need for more efficient, selective, and environmentally benign synthetic methods. While specific new methods for 1,1'-dibromo-1,1'-bicyclopropyl are not yet prevalent in the literature, research into the coupling of challenging substrates, such as gem-dibromocyclopropanes, is ongoing. These efforts include the development of novel catalyst systems, the use of unconventional reaction media like water, and the exploration of new types of coupling partners. The unique reactivity of 1,1'-dibromo-1,1'-bicyclopropyl makes it an interesting candidate for the application and further development of such innovative coupling strategies.

Regioselective and Stereoselective Functionalizations

A key challenge and opportunity in the chemistry of 1,1'-dibromo-1,1'-bicyclopropyl is the ability to selectively functionalize one of the two bromine atoms. Achieving regioselectivity allows for the stepwise introduction of different functional groups, significantly expanding the synthetic utility of this building block. Furthermore, controlling the stereochemical outcome of these reactions is crucial for the synthesis of chiral molecules with defined three-dimensional structures.

The selective mono-reduction of gem-dibromocyclopropanes to the corresponding monobromocyclopropanes can be achieved under specific reaction conditions, providing a route to asymmetrically functionalized bicyclopropyl derivatives. For example, the treatment of gem-dibromocyclopropanes with methyllithium (B1224462) at low temperatures can lead to selective bromine-lithium exchange, followed by intramolecular cyclization with high diastereoselectivity. bangor.ac.uk This approach allows for the stereocontrolled synthesis of complex bicyclic systems. bangor.ac.uknih.gov

The development of methods for the selective mono-bromination of bicyclopropyl systems would also be a valuable tool for accessing asymmetrically substituted derivatives. researchgate.net The ability to control both the regioselectivity and stereoselectivity of reactions involving 1,1'-dibromo-1,1'-bicyclopropyl is paramount for its effective use in the synthesis of complex, biologically active molecules and advanced materials.

Chiral Induction in Bicyclopropyl Synthesis

The synthesis of enantiomerically enriched cyclopropane derivatives is a significant area of research in organic chemistry, given the prevalence of the cyclopropane motif in natural products and pharmaceuticals. While direct studies on chiral induction using an already formed 1,1'-dibromo-1,1'-bicyclopropyl are not extensively documented, the principles of asymmetric cyclopropanation offer a route to chiral bicyclopropyl systems.

The primary strategy for inducing chirality involves the asymmetric cyclopropanation of an appropriate olefin precursor. For the synthesis of chiral bicyclopropyls, this would conceptually involve the asymmetric dibromocyclopropanation of vinylcyclopropane (B126155). Methodologies often employ chiral catalysts to control the stereochemical outcome of the carbene or carbenoid addition. For instance, chiral (Salen)Ru(II) complexes have been successfully used as catalysts in asymmetric cyclopropanation reactions to produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov This approach, applied to a suitable vinylcyclopropane substrate, could theoretically yield chiral 1-bromo-1'-vinylbicyclopropyl derivatives, which could then be further manipulated.

Another established strategy involves the use of chiral auxiliaries. A three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, followed by a substrate-directed cyclopropanation, and finally a retro-aldol reaction, has been developed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org Adapting such a sequence to a cyclopropyl-containing substrate could provide a pathway to chiral bicyclopropyl structures.

While these methods focus on the asymmetric synthesis of the cyclopropane ring itself, the existence of a chiral center within a molecule containing a gem-dibromocyclopropane unit can direct the stereochemical outcome of subsequent reactions. However, specific examples starting from a chiral, non-racemic 1,1'-dibromo-1,1'-bicyclopropyl are not prominent in the literature, representing an area ripe for exploration.

Directed Functional Group Transformations

The gem-dibromo group in 1,1'-dibromo-1,1'-bicyclopropyl is a versatile functional handle for a variety of transformations. The high ring strain of the cyclopropyl groups influences the reactivity at the C-Br bonds and the quaternary carbon atom. Based on the known chemistry of gem-dihalocyclopropanes, several directed transformations can be anticipated. acs.orgresearchgate.net

One of the most common transformations is the reduction of the gem-dihalide to a monohalide or to the parent hydrocarbon. This can be achieved using various reducing agents, such as organotin hydrides or zinc metal.

Furthermore, the bromine atoms can be substituted via nucleophilic attack, although this is often challenging at a neopentyl-like quaternary carbon. More commonly, the reaction proceeds via a metal-halogen exchange with an organolithium reagent, which is discussed in the context of carbene formation.

The table below summarizes potential functional group transformations based on analogous systems.

| Transformation | Reagents | Product Type | Notes |

| Reductive Monodebromination | Bu₃SnH, AIBN (cat.) | 1-bromo-1,1'-bicyclopropyl | Selective removal of one bromine atom. |

| Reductive Debromination | Zn, AcOH | 1,1'-Bicyclopropyl | Complete removal of both bromine atoms. |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | 1-bromo-1'-lithio-1,1'-bicyclopropyl | Forms a lithiated carbenoid intermediate. |

These transformations allow for the stepwise modification of the 1,1'-dibromo-1,1'-bicyclopropyl scaffold, enabling the introduction of other functional groups and the construction of more complex molecular architectures.

Precursors for Generation of Reactive Chemical Intermediates

A key application of gem-dibromocyclopropanes is their use as precursors to highly reactive chemical intermediates, which can then undergo a variety of useful synthetic transformations.

Formation of Carbenes and Carbenoids

The reaction of gem-dibromocyclopropanes with alkyllithium reagents, such as methyllithium or butyllithium, is a well-established method for the generation of cyclopropylidene carbenes or their corresponding carbenoids. scispace.com The reaction proceeds via a lithium-halogen exchange to form a 1-lithio-1-halocyclopropane derivative. scispace.com This intermediate is generally unstable and can eliminate lithium bromide to form a free carbene.

The resulting cyclopropylidene carbene is a highly reactive species that can undergo insertion into C-H bonds, or in the context of the bicyclopropyl system, rearrange to form allenes. The formation of this intermediate is the cornerstone of the Doering-Moore-Skattebøl reaction.

Pathways to Allene (B1206475) Derivatives

The most prominent synthetic application of 1,1-dihalocyclopropanes is the Doering-Moore-Skattebøl reaction, which provides a powerful method for the synthesis of allenes. acs.org This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent. scispace.com

For 1,1'-dibromo-1,1'-bicyclopropyl, the reaction would proceed as follows:

Lithium-halogen exchange: One of the bromine atoms undergoes exchange with the lithium atom of the organolithium reagent to form a 1-bromo-1'-lithio-1,1'-bicyclopropyl carbenoid.

Carbene formation: This carbenoid intermediate eliminates lithium bromide to generate a cyclopropylidene carbene.

Ring opening: The highly strained and unstable carbene undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene.

In the case of 1,1'-dibromo-1,1'-bicyclopropyl, this rearrangement would lead to the formation of 1,3-dicyclopropylallene. This transformation is highly efficient and provides a direct route to a unique class of allene derivatives. The reaction is typically rapid, even at low temperatures such as -78 °C. scispace.com

Rearrangements for Novel Chemical Structures

Beyond the formation of allenes, the strained ring system of gem-dibromocyclopropanes can be induced to rearrange under different conditions to yield other valuable structural motifs.

Thermal Rearrangements to Functionalized Diene Systems

gem-Dibromocyclopropanes can undergo thermally induced electrocyclic ring-opening to generate 2,3-dihalo-1,3-diene systems. researchgate.net This pericyclic reaction is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules. For a cyclopropane ring, this is a 4π electrocyclic process, which proceeds in a conrotatory fashion under thermal conditions. masterorganicchemistry.com

For 1,1'-dibromo-1,1'-bicyclopropyl, a thermal rearrangement would be expected to open one of the cyclopropane rings to yield a substituted hexadiene. The high strain of the bicyclopropyl system may facilitate this ring-opening process compared to simpler alkyl-substituted gem-dibromocyclopropanes. The resulting functionalized diene is a versatile building block for further synthetic transformations, most notably as a substrate in Diels-Alder cycloadditions.

The table below outlines the key reactive intermediates and rearrangement products discussed.

| Precursor | Conditions | Intermediate | Final Product | Transformation Name |

| 1,1'-Dibromo-1,1'-bicyclopropyl | Alkyllithium (e.g., MeLi) | Cyclopropylidene Carbene/Carbenoid | 1,3-Dicyclopropylallene | Doering-Moore-Skattebøl Reaction |

| 1,1'-Dibromo-1,1'-bicyclopropyl | Heat (Δ) | N/A | Substituted 1,3-Hexadiene | Electrocyclic Ring-Opening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.